![molecular formula C13H8ClFO3 B6381650 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% CAS No. 1261956-03-9](/img/structure/B6381650.png)
4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95%
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Overview
Description
4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% (4-FCP-2-Cl) is an organic compound derived from a combination of a phenol and an aryl halide. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. 4-FCP-2-Cl is a colorless, volatile liquid with a pungent odor. It is soluble in most organic solvents, and is stable under normal storage conditions.
Scientific Research Applications
4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is used in the synthesis of the anti-inflammatory drug diclofenac, the antifungal drug terbinafine, and the anti-cancer drug doxorubicin. 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is also used in the synthesis of the insecticides fipronil and imidacloprid.
Mechanism of Action
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is not well understood. However, it is believed that the reaction of 4-fluorophenol and 2-chloro-4-nitrophenol in the presence of a base such as potassium hydroxide results in the formation of a stable intermediate, which is then further converted to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% are not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in the metabolism of drugs, and may also function as an antioxidant.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% in laboratory experiments is its high reactivity and stability. It is also easily soluble in most organic solvents, making it easy to use and store. However, it is important to use appropriate safety measures when handling 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95%, as it is a highly volatile compound and can cause skin irritation.
Future Directions
Future research should focus on understanding the biochemical and physiological effects of 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95%, as well as on its mechanism of action. Additionally, studies should be carried out to further optimize its synthesis method and to develop new methods for its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, research should be conducted to explore the potential use of 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% as an inhibitor of enzymes involved in the metabolism of drugs, and as an antioxidant. Finally, research should be conducted to further improve its safety and handling in laboratory experiments.
Synthesis Methods
4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% is synthesized by the reaction of 4-fluorophenol and 2-chloro-4-nitrophenol in the presence of a base such as potassium hydroxide. The reaction is carried out at a temperature of 80-100°C for several hours. The reaction yields 4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol, 95% in a yield of approximately 95%.
properties
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-5-7(2-4-12(10)16)8-1-3-9(13(17)18)11(15)6-8/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBMAPXDGARYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686062 |
Source
|
Record name | 3'-Chloro-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxy-3-fluorophenyl)-2-chlorophenol | |
CAS RN |
1261956-03-9 |
Source
|
Record name | 3'-Chloro-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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